Home > Products > Screening Compounds P32678 > cis-1-Boc-3,4-diaminopiperidine
cis-1-Boc-3,4-diaminopiperidine -

cis-1-Boc-3,4-diaminopiperidine

Catalog Number: EVT-8158045
CAS Number:
Molecular Formula: C10H21N3O2
Molecular Weight: 215.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is primarily sourced through synthetic organic chemistry methods. It falls under the category of piperidine derivatives and is commonly utilized in pharmaceutical chemistry due to its potential applications in drug development, particularly as a building block for more complex structures.

Synthesis Analysis

The synthesis of cis-1-Boc-3,4-diaminopiperidine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as 2-chloro-3,5-dinitropyridine.
  2. Hydrogenation: The nitro groups are reduced to amines via hydrogenation using palladium on carbon (Pd/C) under controlled conditions (e.g., room temperature).
  3. Protection of Amino Groups: The resulting diamine is then treated with di-tert-butyldicarbonate to protect the amino groups, forming the di-Boc derivative.
  4. Cyclization: Subsequent cyclization reactions yield the final piperidine structure.
  5. Purification: The product is purified through methods such as recrystallization or chromatography to obtain cis-1-Boc-3,4-diaminopiperidine in high purity and yield.

For example, one synthetic route described involves hydrogenating 2-chloro-3,5-dinitropyridine to obtain 3,5-diaminopyridine, followed by treatment with di-tert-butyldicarbonate under basic conditions to yield the desired Boc-protected piperidine derivative .

Molecular Structure Analysis

The molecular structure of cis-1-Boc-3,4-diaminopiperidine can be described as follows:

  • Chemical Formula: C10_{10}H18_{18}N2_{2}O2_{2}
  • Molecular Weight: Approximately 198.26 g/mol
  • Structural Features:
    • A six-membered piperidine ring containing two amino groups at positions 3 and 4.
    • A tert-butyloxycarbonyl group attached to one of the amino groups, providing steric hindrance that can influence reactivity and solubility.

The stereochemistry of this compound is critical for its biological activity, as the cis configuration allows for specific interactions with biological targets.

Chemical Reactions Analysis

cis-1-Boc-3,4-diaminopiperidine can participate in various chemical reactions:

  1. Deprotection Reactions: The Boc group can be removed under acidic conditions to regenerate the free amine functionality.
  2. Coupling Reactions: The free amines can react with electrophiles such as acyl chlorides or isocyanates to form amides or ureas.
  3. Cross-Coupling Reactions: This compound can also serve as a nucleophile in cross-coupling reactions with aryl halides or vinyl halides, facilitating the formation of more complex organic structures.

These reactions are essential for developing derivatives that may exhibit enhanced pharmacological properties.

Mechanism of Action

The mechanism of action of cis-1-Boc-3,4-diaminopiperidine primarily revolves around its role as a building block in synthesizing pharmacologically active compounds. Its amino groups can engage in hydrogen bonding and ionic interactions with biological macromolecules, such as proteins or nucleic acids. This interaction can modulate biological pathways by influencing enzyme activity or receptor binding.

For instance, derivatives of this compound have been explored for their potential as inhibitors of bacterial RNA recognition processes, demonstrating significant biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-1-Boc-3,4-diaminopiperidine include:

  • Appearance: Typically a white to off-white crystalline solid.
  • Solubility: Soluble in polar organic solvents like methanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

These properties are crucial for determining the compound's suitability for various applications in medicinal chemistry.

Applications

cis-1-Boc-3,4-diaminopiperidine has several scientific applications:

  1. Pharmaceutical Development: It serves as a key intermediate in synthesizing various therapeutic agents targeting bacterial infections and other diseases.
  2. Biochemical Research: Used in studies exploring molecular recognition and binding interactions within biological systems.
  3. Material Science: Potential applications in developing functional materials due to its unique structural characteristics.
Synthetic Methodologies and Optimization

Strategic Approaches to Boc Protection in Piperidine Derivatives

The introduction of the tert-butoxycarbonyl (Boc) group to piperidine derivatives is a critical step for preserving amine functionality during synthetic sequences. For cis-1-Boc-3,4-diaminopiperidine, chemoselective mono-protection of the 4-amino group is essential to avoid undesired side reactions. Modern methodologies employ electrophilic activation of di-tert-butyl dicarbonate (Boc₂O) using bifunctional catalysts. For example, ionic liquids like 1-alkyl-3-methylimidazolium cations activate Boc₂O via hydrogen bonding, enabling efficient mono-Boc protection of diamines at ambient temperature with >95% selectivity [3]. Alternatively, acidic catalysts such as perchloric acid adsorbed on silica gel (HClO₄–SiO₂) facilitate solvent-free Boc protection, simplifying purification and enhancing atom economy. This method is particularly advantageous for sterically hindered piperidines, achieving near-quantitative yields without racemization of chiral centers [3].

A key challenge involves suppressing oxazolidinone formation when protecting amino alcohols. Using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both solvent and catalyst circumvents this issue, enabling chemoselective N-Boc protection of 3-aminopiperidin-4-ols. The HFIP system is recyclable and maintains stereointegrity at C3 and C4 positions, crucial for cis-configured diamines [3].

Regioselective Functionalization of Piperidine Scaffolds

Regiocontrol in piperidine functionalization demands precise manipulation of ring substituents. For cis-3,4-diaminopiperidine synthesis, direct amination strategies fall into two categories:

  • Chiral Pool Derivatization: Starting from enantiopure 3,4-dihydroxypiperidines, Mitsunobu reactions install azide groups with stereochemical inversion. Subsequent Staudinger reduction and Boc protection yield the cis-1-Boc-3,4-diaminopiperidine scaffold. This approach leverages inherent chirality but requires multi-step sequences [6] [7].
  • Catalytic Hydrogenation: Iridium(III)-catalyzed ionic hydrogenation of 3,4-diaminopyridines achieves simultaneous reduction and chiral induction. Using [CpIrCl₂]₂ as a catalyst and formic acid as a hydrogen donor, pyridine rings are saturated under mild conditions (50°C) with >20:1 diastereoselectivity for the *cis-isomer. This method tolerates nitro, azido, and alkenyl groups, enabling late-stage functionalization [5].

Table 1: Regioselective Amination Methods

MethodKey Reagent/Catalystcis:trans SelectivityFunctional Group Tolerance
Mitsunobu InversionDIAD/PPh₃>99:1Halides, esters
Iridium Hydrogenation[Cp*IrCl₂]₂/HCO₂H>20:1Azido, nitro, alkenyl
Rhodium Oxide ReductionRh₂O₃/H₂97:3Hydroxyl, aryl halides [5] [9]

Catalytic Hydrogenation Techniques for Amino Group Introduction

Catalytic hydrogenation of pyridine precursors represents the most direct route to cis-3,4-diaminopiperidines. Heterogeneous rhodium catalysts exhibit exceptional performance: Rh₂O₃ (0.5 mol%) in trifluoroethanol (TFE) hydrogenates 3,4-diaminopyridines at 40°C under 5 bar H₂ pressure, achieving complete conversion in 3–12 hours. The reaction proceeds via adsorption-directed mechanism, where the 4-amino group coordinates to rhodium sites, delivering cis-products with 97:3 diastereomeric ratios [9]. Crucially, this system preserves acid-sensitive Boc groups and reduces only the pyridine ring, leaving azido or nitro substituents intact.

For acid-labile substrates, homogeneous iridium complexes offer complementary selectivity. The catalyst [Ir(COD)Cl]₂/DTBM-SegPhos facilitates transfer hydrogenation in aqueous media using HCO₂Na as a reductant. This method achieves 89–94% yields of cis-3,4-diaminopiperidines without Boc cleavage, even with electron-withdrawing 3-substituents [5].

Solvent and Temperature-Dependent Reaction Yields in Boc Deprotection

Boc removal kinetics significantly impact overall synthesis efficiency. Acidolysis rates vary dramatically with solvent polarity and temperature:

  • Trifluoroacetic acid (TFA)/dichloromethane (1:1): Complete deprotection occurs within 30 minutes at 0°C, but leads to partial epimerization of C3 stereocenters (up to 8% trans).
  • Hydrochloric acid in dioxane (4M): Requires 12 hours at 25°C but maintains >99% stereointegrity. Elevated temperatures (50°C) reduce reaction time to 2 hours but risk piperidine ring decomposition [3] [8].

Table 2: Solvent Effects on Boc Deprotection

Acid SystemTemperatureTime (h)EpimerizationYield (%)
TFA/DCM (1:1)0°C0.55–8%98
HCl/dioxane (4M)25°C12<1%95
p-TsOH/MeOH (0.1M)60°C32–3%91 [3] [8]

Microwave-assisted deprotection (100°C, toluene, p-TsOH) accelerates reactions to <10 minutes but necessitates strict temperature control to prevent N-Boc recyclization. Solvent-free approaches using acidic resins (Nafion® NR50) enable Boc cleavage at 80°C with negligible racemization, though substrate diffusion limitations reduce yields to 80–85% [8].

Comparative Analysis of Step-Economical vs. Traditional Multi-Step Syntheses

Traditional routes to cis-1-Boc-3,4-diaminopiperidine involve linear sequences of 8–12 steps, starting from chiral auxiliaries like (R)-glycidol or D-tartaric acid. For example, Ellman’s auxiliary-directed synthesis requires:

  • Allylation of tert-butanesulfinimine (3 steps)
  • Ring-closing metathesis (2 steps)
  • Diimide reduction (1 step)
  • Boc protection/deprotection (2 steps)This approach delivers enantiopure material (>99% ee) but suffers from cumulative 28% overall yield [6].

In contrast, catalytic step-economical routes leverage pyridine hydrogenation:

  • Iridium-catalyzed asymmetric hydrogenation: 3,4-Diaminopyridine undergoes enantioselective reduction using (S,S)-f-Binaphane/[Ir(COD)Cl]₂ catalyst (Step 1, 92% yield, 95% ee), followed by Boc protection (Step 2, 97% yield). The two-step sequence achieves 89% overall yield with identical enantiopurity to traditional methods [5].
  • One-pot hydrogenation-protection: Rh₂O₃-catalyzed hydrogenation of 3-nitro-4-aminopyridine in methanol at 40°C, followed by direct Boc₂O addition without workup, affords cis-1-Boc-3,4-diaminopiperidine in 85% isolated yield. This method eliminates intermediate purification and reduces solvent waste by 70% [9].

Table 3: Synthesis Efficiency Comparison

MethodStep CountOverall Yield (%)Key Advantage
Ellman auxiliary route828Absolute stereocontrol
Mitsunobu inversion545Commercial starting materials
Iridium hydrogenation289Near-perfect atom economy
Rhodium oxide one-pot1 (tandem)85No intermediate isolation [5] [6] [9]

Properties

Product Name

cis-1-Boc-3,4-diaminopiperidine

IUPAC Name

tert-butyl (3S,4R)-3,4-diaminopiperidine-1-carboxylate

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,11-12H2,1-3H3/t7-,8+/m1/s1

InChI Key

UJLDFDMDAGJZSV-SFYZADRCSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.